molecular formula C11H10F4O2 B7961629 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid

Cat. No.: B7961629
M. Wt: 250.19 g/mol
InChI Key: FJDBKWOGWANGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid is a small-molecule compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of novel ligands for nuclear receptors. The strategic incorporation of both fluoro and trifluoromethyl groups on the phenyl ring is a well-established practice in modern drug design. The trifluoromethyl (-CF 3 ) group is renowned for its high electronegativity, lipophilicity, and metabolic stability, which can profoundly influence a compound's bioavailability, binding affinity, and overall pharmacokinetic profile . This compound shares a close structural relationship with known high-affinity agonists and antagonists for the Peroxisome Proliferator-Activated Receptor (PPAR) subfamily, which includes PPAR-α, PPAR-β/δ, and PPAR-γ . PPARs are ligand-activated transcription factors that play critical roles in regulating energy homeostasis, lipid and glucose metabolism, and inflammation . As such, they are major therapeutic targets for treating chronic metabolic diseases such as Type 2 Diabetes Mellitus, metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and cardiovascular disease . Researchers can utilize this compound as a key synthetic intermediate or as a chemical tool to investigate PPAR signaling pathways, develop new agonists or antagonists, and explore structure-activity relationships (SAR) . The product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O2/c1-6(10(16)17)4-7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5-6H,4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDBKWOGWANGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.

Chemical Reactions Analysis

Types of Reactions: 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity to enzymes and receptors. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 4-F and 3-CF₃ substitution in the target compound enhances electronegativity and steric bulk compared to analogs with single CF₃ groups (e.g., 3-[4-(trifluoromethyl)phenyl]propanoic acid) .
  • Bioactivity: α,β-unsaturated derivatives (e.g., (E)-3-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid) exhibit potent antimicrobial activity, whereas saturated propanoic acid derivatives are primarily intermediates or structural analogs .

Antischistosomal Activity

The target compound is structurally related to intermediates in the synthesis of aryl hydantoins (e.g., Ro 13-3978), which are antischistosomal agents. Modifications in the phenyl ring (e.g., fluorine and CF₃ groups) enhance metabolic stability and target binding compared to non-fluorinated analogs .

Antimicrobial Activity

Analogous α,β-unsaturated cinnamic acid derivatives (e.g., (E)-3-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid) show broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium marinum (MIC: 0.29–2.34 µM). The conjugated double bond in these derivatives acts as a Michael acceptor, enabling covalent interaction with bacterial enzymes like InhA .

Ion Channel Modulation

(R)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propanoic acid (ent-12c) is a CFTR potentiator, where the phenoxy group and methyl substitution optimize interactions with the chloride channel .

Physicochemical Properties

Property Target Compound 3-[4-(Trifluoromethyl)phenyl]propanoic acid (E)-Cinnamic Acid Derivative
Solubility Low (hydrophobic CF₃/F groups) Low Moderate (enhanced by α,β-unsaturation)
Melting Point Not reported 141–144°C (for cinnamic acid analog) 141–144°C
Hydrogen Bonding Carboxylic acid dimer formation likely O–H⋯O dimerization observed Limited due to planar structure

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for synthesizing 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the fluorinated aryl group. For example, coupling 4-fluoro-3-(trifluoromethyl)iodobenzene with a methyl-substituted propanoic acid precursor using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C yields the target structure . Optimization involves adjusting catalyst loading (1–5 mol%), reaction time (12–24 hr), and purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the compound’s structure be validated using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : ¹H and ¹⁹F NMR confirm substituent positions. For example, the trifluoromethyl group appears as a singlet near δ -62 ppm in ¹⁹F NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals planar aromatic rings and intermolecular O–H⋯O hydrogen bonding (bond length ~2.68 Å), forming dimeric structures in the crystal lattice .

Q. What analytical methods are suitable for quantifying purity and detecting impurities?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30), flow rate 1.0 mL/min. Retention time ~8.2 min .
  • LC-MS : Electrospray ionization (ESI) in negative mode detects degradation products (e.g., decarboxylated or defluorinated species) with m/z 260–280 .

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability testing:

  • pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 7 days. Acidic conditions (pH < 3) may hydrolyze the ester intermediates .
  • Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks; analyze for polymorphic transitions using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What computational approaches can predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the trifluoromethyl group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2). The fluorophenyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with Arg120 .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • LogP Optimization : Replace the methyl group with polar substituents (e.g., -OH or -NH₂) to reduce lipophilicity (measured via shake-flask method).
  • Metabolic Stability : Incubate analogs with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS. Fluorine atoms reduce oxidative metabolism by CYP450 enzymes .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate IC₅₀ values using uniform protocols (e.g., COX-2 inhibition assay with recombinant enzyme and 10 μM arachidonic acid substrate).
  • Impact of Stereochemistry : Synthesize enantiomers via chiral chromatography (Chiralpak IA column) and test separately. The (R)-enantiomer may exhibit 10-fold higher activity than (S) .

Q. How do polymorphic forms affect solubility and bioavailability?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize from solvents (e.g., acetone vs. methanol) and characterize forms via powder XRD. Form I (monoclinic) shows higher solubility (12 mg/mL in PBS) than Form II (triclinic, 5 mg/mL) .
  • Dissolution Testing : Use USP Apparatus II (paddle method) at 50 rpm, 37°C. Form I achieves 90% dissolution in 30 min vs. 60 min for Form II .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in halogen-approved containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.